15-Hydroxydehydroabietic Acid

Description

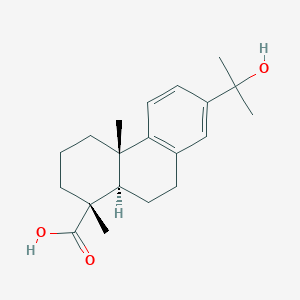

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,4aS,10aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-18(2,23)14-7-8-15-13(12-14)6-9-16-19(15,3)10-5-11-20(16,4)17(21)22/h7-8,12,16,23H,5-6,9-11H2,1-4H3,(H,21,22)/t16-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQLITDRYFHAGM-NSISKUIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@@]([C@@H]1CCC3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201307837 | |

| Record name | 15-Hydroxydehydroabietic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201307837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54113-95-0 | |

| Record name | 15-Hydroxydehydroabietic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54113-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15-Hydroxydehydroabietic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054113950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-Hydroxydehydroabietic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201307837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 54113-95-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 15-HYDROXYDEHYDROABIETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJT5EC4FM4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of 15-Hydroxydehydroabietic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 15-Hydroxydehydroabietic Acid, a diterpenoid of interest in various research fields. Due to the limited availability of experimentally determined data for this specific compound, this guide also includes detailed, generalized experimental protocols for key physicochemical parameters, which can be adapted for its analysis. Furthermore, potential signaling pathway interactions are discussed based on the activity of the closely related parent compound, dehydroabietic acid.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that while the molecular formula and weight are well-established, other parameters are largely based on computational predictions.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₈O₃ | [1][2] |

| Molecular Weight | 316.44 g/mol | [1] |

| XLogP3-AA (Computed) | 4.2 | [2] |

| Melting Point | No experimental data available. | |

| Boiling Point | No experimental data available. | |

| Water Solubility | No experimental data available; expected to be low. | |

| pKa (Predicted) | As a carboxylic acid, it is expected to have a pKa in the range of 4-5. | [3] |

| Physical Description | Solid | |

| CAS Number | 54113-95-0 | [2] |

Experimental Protocols

The following sections detail standardized experimental methodologies for determining key physicochemical properties of crystalline, hydrophobic carboxylic acids like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity.[4][5] A sharp melting range typically signifies a pure compound, whereas a broad melting range suggests the presence of impurities.[6][7]

Principle: A small, powdered sample of the crystalline solid is heated at a controlled rate, and the temperature range from the initial melting of the first crystal to the complete liquefaction of the sample is recorded.[4][5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[6]

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine, powdered form.[4] If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.[7] Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 1-2 mm.[7]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[6]

-

Rapid Determination (Optional): For an unknown compound, a rapid heating rate can be used to quickly determine an approximate melting range.[5][6]

-

Accurate Determination: For a precise measurement, set the heating rate to 1-2 °C per minute, starting from a temperature approximately 15-20 °C below the expected melting point.[7][8]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[5][8]

-

Replicate Measurements: Perform at least two additional measurements with fresh samples to ensure reproducibility.

Water Solubility Determination

Given its hydrophobic nature (high XLogP), this compound is expected to have low water solubility. The shake-flask method is a standard approach for determining the solubility of such compounds.

Principle: An excess amount of the solid compound is agitated in a specific volume of water at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.

Apparatus:

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with a temperature-controlled environment

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for quantification

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials containing a known volume of purified water (e.g., 10 mL).

-

Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: After equilibration, allow the samples to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the filtered solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard calibration curve should be prepared to accurately determine the concentration.

-

Data Analysis: The determined concentration represents the aqueous solubility of the compound at the specified temperature.

pKa Determination

As a carboxylic acid, this compound is expected to have an acidic pKa. Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds.[10]

Principle: A solution of the acidic compound is titrated with a standard solution of a strong base. The pH of the solution is monitored throughout the titration. The pKa is the pH at which the acid is 50% ionized, which corresponds to the midpoint of the titration curve.[11]

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker or titration vessel

-

Standardized solution of sodium hydroxide (B78521) (NaOH) (e.g., 0.1 M)

-

Solution of this compound in a suitable solvent (e.g., a water/co-solvent mixture due to its low water solubility)

Procedure:

-

Solution Preparation: Dissolve a precisely weighed amount of this compound in a known volume of a suitable solvent system (e.g., water-ethanol mixture) to create a solution of known concentration.

-

Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Titration: Slowly add the standardized NaOH solution from the burette in small, known increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[10]

-

Data Collection: Continue the titration well past the equivalence point, where a sharp change in pH is observed.

-

Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The equivalence point is the point of maximum slope on the curve. The pKa is the pH value at the half-equivalence point (i.e., at half the volume of NaOH required to reach the equivalence point).[11]

Potential Signaling Pathway Interactions

Direct experimental evidence for the signaling pathways modulated by this compound is currently lacking in the scientific literature. However, studies on its parent compound, dehydroabietic acid (DHA) , provide valuable insights into its potential biological activities. DHA has been shown to possess anti-inflammatory properties through the suppression of key inflammatory signaling pathways.[12][13][14][15]

Given the structural similarity between this compound and DHA, it is plausible that it may exert similar effects. The primary pathways implicated in the anti-inflammatory action of DHA are the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) pathways.[12][13][14][15][16]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response.[17] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it induces the transcription of pro-inflammatory genes.[12] Studies on DHA have demonstrated its ability to inhibit the phosphorylation of IκBα and the IKK complex, thereby preventing NF-κB activation.[12]

AP-1 Signaling Pathway

The AP-1 transcription factor is involved in a variety of cellular processes, including inflammation and cell proliferation.[18] Its activity is regulated by the mitogen-activated protein kinase (MAPK) cascade. DHA has been shown to suppress the AP-1 pathway by inhibiting the phosphorylation of c-Jun N-terminal kinase (JNK), a key component of the MAPK cascade.[12]

The diagram below illustrates the potential points of intervention of a dehydroabietic acid-like compound in the NF-κB and AP-1 signaling pathways, based on existing literature for dehydroabietic acid.

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

This guide provides a foundational understanding of the physicochemical properties of this compound. Further experimental investigation is crucial to fully characterize this compound and validate its potential therapeutic effects.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | C20H28O3 | CID 14487943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. chm.uri.edu [chm.uri.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pure.skku.edu [pure.skku.edu]

- 15. researchgate.net [researchgate.net]

- 16. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Hijacking of the AP-1 Signaling Pathway during Development of ATL [frontiersin.org]

A Technical Guide to the Natural Sources and Isolation of 15-Hydroxydehydroabietic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 15-Hydroxydehydroabietic Acid, a naturally occurring diterpenoid. The document details its primary natural sources, outlines a generalized methodology for its isolation and purification, and discusses the relevant biological signaling pathways associated with its parent compound, dehydroabietic acid.

Introduction to this compound

This compound is an oxidized abietane-type diterpene, a class of compounds known for a broad spectrum of biological activities. As a derivative of dehydroabietic acid, it is of significant interest to researchers in natural product chemistry and drug discovery. Its structure features a tricyclic core with a hydroxyl group at the C-15 position, which can influence its biological and pharmacological properties. The study of such natural products is crucial for the discovery of new therapeutic agents.

Natural Sources

This compound has been identified in several species of coniferous trees, where it exists as a component of the resin or woody tissues. The primary sources identified in the literature are from the Pinus (pine) and Picea (spruice) genera.

Table 1: Natural Sources of this compound

| Genus | Species | Common Name | Plant Part | Reference(s) |

| Pinus | armandii | Armand Pine | Leaves | [1] |

| Pinus | densiflora | Japanese Red Pine | Not Specified | [2] |

| Pinus | koraiensis | Korean Pine | Not Specified | [3] |

| Picea | abies | Norway Spruce | Bark, Exudates | [4][5] |

| Pteris | linearis | - | Not Specified | [2] |

Isolation and Purification: Experimental Protocols

The isolation of this compound from natural sources typically involves solvent extraction followed by multi-step chromatographic separation. The following is a generalized protocol based on methodologies reported for diterpenoid isolation from Picea abies bark.[4][6][7]

General Experimental Protocol

Step 1: Preparation of Plant Material

-

Collect the desired plant material (e.g., bark of Picea abies).

-

Air-dry the material at room temperature to a constant weight.

-

Grind the dried material into a fine powder to increase the surface area for extraction.

Step 2: Solvent Extraction

-

The powdered bark is subjected to sequential extraction using solvents of increasing polarity. A common sequence is cyclohexane, followed by dichloromethane (B109758), and finally methanol.[6]

-

Ultrasound-Assisted Extraction (UAE): Macerate the powdered material in the solvent (e.g., 1:10 solid-to-solvent ratio). Perform extraction in an ultrasonic bath for approximately 20-30 minutes per solvent.[8]

-

After each solvent extraction, filter the mixture to separate the extract from the solid plant residue.

-

Concentrate the filtrate in vacuo using a rotary evaporator to obtain the crude extract for each solvent. This compound is typically found in the more lipophilic extracts like dichloromethane.[4][6]

Step 3: Column Chromatography (Initial Fractionation)

-

The dried dichloromethane extract is subjected to open column chromatography for initial fractionation.

-

Stationary Phase: Silica gel (e.g., 60-120 mesh).[8]

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

Step 4: Semi-Preparative High-Performance Liquid Chromatography (HPLC)

-

Fractions containing the target compound are further purified using semi-preparative HPLC.

-

Column: C18 reversed-phase column.[9]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic or acetic acid) to improve peak shape.[9]

-

Detection: UV detection, typically in the range of 210-240 nm.[9]

-

Collect the peak corresponding to this compound based on the retention time of a standard, if available, or proceed to structural elucidation.

Step 5: Structural Elucidation

-

The purity and structure of the isolated compound are confirmed using spectroscopic methods, including:

-

Mass Spectrometry (MS)

-

Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D-NMR).[4]

-

Quantitative Data

Specific yield and purity percentages for the isolation of this compound are not consistently reported across the literature. The concentration of diterpenoids can vary significantly based on the plant's geographic location, age, and the time of harvest.

Table 2: Quantitative Data on the Isolation of this compound

| Natural Source (Species) | Plant Part | Yield (mg/g dry weight) | Purity (%) | Reference(s) |

| Picea abies | Bark | Data not available in cited literature | Data not available in cited literature | [4] |

| Pinus armandii | Leaves | Data not available in cited literature | Data not available in cited literature | [1] |

| Pinus koraiensis | Not Specified | Data not available in cited literature | Data not available in cited literature | [3] |

Visualized Experimental Workflow

The following diagram illustrates the generalized workflow for the isolation and purification of this compound.

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, extensive research has been conducted on its parent compound, dehydroabietic acid (DAA). DAA is known to possess significant anti-inflammatory properties.[10][11][12] Its mechanism of action involves the suppression of key pro-inflammatory signaling cascades, specifically the NF-κB (Nuclear Factor-kappa B) and AP-1 (Activator Protein-1) pathways.[8][13]

DAA exerts its inhibitory effects by targeting upstream kinases. In the NF-κB pathway, it suppresses the activity of proto-oncogene tyrosine-protein kinase (Src) and spleen tyrosine kinase (Syk).[10][11][13] In the AP-1 pathway, DAA inhibits Transforming growth factor-beta-activated kinase 1 (TAK1).[10][11][13] The inhibition of these kinases prevents the downstream phosphorylation events that are necessary for the activation of NF-κB and AP-1 transcription factors, ultimately leading to a reduction in the expression of inflammatory genes and mediators.[8][11]

The following diagram illustrates the inhibitory effect of Dehydroabietic Acid (DAA) on these inflammatory signaling pathways.

References

- 1. Separation of Dehydroabietic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. This compound | C20H28O3 | CID 14487943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [Isolation and identification of diterpenoids from Pinus koraiensis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Bark of Picea abies L., a Waste from Sawmill, as a Source of Valuable Compounds: Phytochemical Investigations and Isolation of a Novel Pimarane and a Stilbene Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exudates of Picea abies, Pinus nigra, and Larix decidua: Chromatographic Comparison and Pro-Migratory Effects on Keratinocytes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure.skku.edu [pure.skku.edu]

- 13. researchgate.net [researchgate.net]

The Biosynthesis of 15-Hydroxydehydroabietic Acid in Pinus densiflora: A Technical Guide for Researchers

For: Researchers, Scientists, and Drug Development Professionals

Abstract

15-Hydroxydehydroabietic acid, a diterpenoid found in Pinus densiflora (Japanese red pine), is a derivative of dehydroabietic acid, a major component of pine resin. While the complete biosynthetic pathway to this compound in Pinus densiflora has not been fully elucidated, this guide synthesizes current knowledge on diterpene resin acid biosynthesis in conifers to propose a putative pathway. This document provides an in-depth overview of the enzymatic steps, from the universal precursor geranylgeranyl pyrophosphate (GGPP) to the final hydroxylation event. Detailed experimental protocols for the identification and characterization of the enzymes involved, alongside quantitative data from related species, are presented to facilitate further research and potential biotechnological applications.

Introduction

The resin acids of coniferous trees, primarily diterpenoids, are a crucial component of their defense mechanisms against herbivores and pathogens. These compounds and their derivatives have also garnered significant interest for their diverse pharmacological activities. This compound, a hydroxylated derivative of dehydroabietic acid, is one such compound present in Pinus densiflora. Understanding its biosynthesis is key to unlocking its potential for drug development and metabolic engineering. This technical guide outlines the proposed biosynthetic pathway, summarizes relevant quantitative data, and provides detailed experimental methodologies to empower researchers in this field.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the universal C20 precursor of diterpenoids, geranylgeranyl pyrophosphate (GGPP), derived from the methylerythritol 4-phosphate (MEP) pathway in plastids. The pathway can be broadly divided into three main stages: cyclization, aromatization, and hydroxylation.

Stage 1: Cyclization of GGPP to Abietadiene

The initial committed step is the cyclization of the linear GGPP molecule into the tricyclic diterpene olefin, abietadiene. This transformation is catalyzed by a bifunctional enzyme, abietadiene synthase (AS). The reaction proceeds in two steps at two distinct active sites within the single enzyme:

-

Protonation-initiated cyclization: GGPP is first converted to a bicyclic intermediate, (+)-copalyl diphosphate (B83284) ((+)-CPP).

-

Ionization and rearrangement: The (+)-CPP intermediate undergoes further cyclization and rearrangement to form the abietadiene skeleton.

Stage 2: Oxidation and Aromatization to Dehydroabietic Acid

Following the formation of abietadiene, a series of oxidation and dehydrogenation reactions occur to yield dehydroabietic acid. The C18 methyl group of abietadiene is sequentially oxidized to a carboxyl group, a process catalyzed by cytochrome P450 monooxygenases of the CYP720B family. These enzymes are typically multisubstrate and multifunctional, capable of catalyzing the three-step oxidation from a methyl group to a carboxylic acid. The aromatization of the C-ring to form dehydroabietic acid is thought to occur from abietic acid or its isomers.

Stage 3: C15-Hydroxylation to this compound

The final step in the proposed pathway is the hydroxylation of dehydroabietic acid at the C15 position to yield this compound. While the specific enzyme responsible for this reaction in Pinus densiflora has not yet been identified, a cytochrome P450 from Tripterygium wilfordii, CYP81AM1, has been shown to specifically catalyze this C15-hydroxylation.[1] This suggests that a member of the CYP81 family or another P450 with similar substrate specificity is likely involved in Pinus densiflora. Fungal biotransformation studies have also demonstrated the feasibility of C15-hydroxylation on the dehydroabietic acid skeleton.[2][3][4]

Quantitative Data

Specific quantitative data for the biosynthesis of this compound in Pinus densiflora is limited. The following tables summarize representative data for related enzymes and compounds from other conifer species to provide a baseline for future research.

Table 1: Enzyme Kinetic Parameters of Related Diterpene-Modifying Cytochrome P450s

| Enzyme | Substrate | Product | Km (µM) | kcat (s⁻¹) | Source Species | Reference |

| CYP720B1 | Abietadiene | Abietadienol | ~15 | ~0.5 | Pinus taeda | (Ro et al., 2005) |

| CYP720B4 | Isopimaridiene | Isopimaridienol | ~10 | ~0.8 | Picea sitchensis | (Hamberger et al., 2011) |

| CYP81AM1 | Dehydroabietic Acid | This compound | 5.2 ± 0.6 | 0.12 ± 0.01 | Tripterygium wilfordii | [1] |

Table 2: Concentration of Dehydroabietic Acid and Related Diterpenoids in Pinus Species

| Compound | Tissue | Concentration (µg/g dry weight) | Species | Reference |

| Dehydroabietic Acid | Needles | 150 - 400 | Pinus sylvestris | (Manninen et al., 2002) |

| Dehydroabietic Acid | Wood | 500 - 2000 | Pinus taeda | (Lombardero et al., 2000) |

| Abietic Acid | Needles | 200 - 600 | Pinus sylvestris | (Manninen et al., 2002) |

| Pimaric Acid | Wood | 100 - 500 | Pinus taeda | (Lombardero et al., 2000) |

Experimental Protocols

The following protocols provide a general framework for the identification and characterization of the enzymes involved in the biosynthesis of this compound.

Identification of Candidate Genes via Transcriptome Analysis

-

RNA Extraction: Extract total RNA from Pinus densiflora tissues known to produce resin acids (e.g., needles, stem).

-

Library Preparation and Sequencing: Construct cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).

-

Transcriptome Assembly: Assemble the transcriptome de novo or by mapping to a reference genome if available.

-

Gene Annotation and Mining: Annotate the assembled transcripts and mine the data for candidate cytochrome P450 genes, particularly those belonging to the CYP81 family or other P450 families known to be involved in diterpenoid metabolism.

-

Differential Expression Analysis: Compare transcript abundance in tissues with high and low resin acid content to identify P450s that are co-expressed with known diterpene biosynthesis genes.

Heterologous Expression and Functional Characterization of Candidate P450s

-

Gene Cloning: Amplify the full-length coding sequence of the candidate P450 gene from cDNA.

-

Vector Construction: Clone the P450 cDNA into a suitable expression vector for a heterologous host, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana (tobacco). Co-expression with a cytochrome P450 reductase (CPR) is often necessary for activity.

-

Heterologous Expression: Transform the expression construct into the chosen host.

-

In Vivo Assay (Yeast):

-

Culture the yeast strain expressing the candidate P450 and CPR.

-

Feed the culture with dehydroabietic acid.

-

Incubate for 48-72 hours.

-

Extract the metabolites from the culture medium and yeast cells using ethyl acetate.

-

-

In Vitro Assay (Microsomal Fraction):

-

Prepare microsomes from the yeast or tobacco expressing the P450 and CPR.

-

Incubate the microsomes with dehydroabietic acid in the presence of NADPH.

-

Stop the reaction and extract the products with an organic solvent.

-

Product Analysis by GC-MS or LC-MS

-

Sample Preparation: Derivatize the extracted metabolites by methylation (e.g., with diazomethane) or silylation (e.g., with BSTFA) to improve their volatility for GC-MS analysis.

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

-

Use a suitable column (e.g., DB-5ms) and temperature program to separate the compounds.

-

Identify the product by comparing its mass spectrum and retention time with an authentic standard of this compound.

-

-

LC-MS Analysis:

-

Inject the non-derivatized extract into a liquid chromatograph coupled to a mass spectrometer.

-

Use a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with formic acid) for separation.

-

Identify the product based on its retention time, accurate mass, and fragmentation pattern compared to a standard.

-

References

An In-depth Technical Guide to 15-Hydroxydehydroabietic Acid: Discovery, Historical Background, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Hydroxydehydroabietic acid, a naturally occurring abietane (B96969) diterpenoid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its discovery, historical context, physicochemical properties, and known biological effects. Detailed experimental methodologies for its isolation and characterization are presented, alongside a summary of quantitative biological data. Furthermore, this document elucidates the signaling pathways modulated by the closely related dehydroabietic acid, offering insights into the potential mechanisms of action for this class of compounds.

Discovery and Historical Background

The discovery of this compound is credited to Jim-Min Fang and his colleagues in 1991.[1] The compound was first isolated from the leaves of the Armand pine (Pinus armandii), a species of pine tree native to China.[1] This discovery was part of a broader phytochemical investigation into the diterpenoid acids present in this plant species.

Historically, this compound belongs to the abietane family of diterpenes, which are characteristic secondary metabolites of coniferous plants. Its parent compound, abietic acid, is a primary component of rosin (B192284), the solid form of resin obtained from pines and other conifers. The historical use of rosin in traditional medicine for its anti-inflammatory and antimicrobial properties provides a rich background for the scientific investigation of its derivatives, including this compound. Further research has identified its presence in other plant species, such as Pinus densiflora and Pteris linearis.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analysis in a research and development setting.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₈O₃ | PubChem |

| Molecular Weight | 316.4 g/mol | PubChem |

| IUPAC Name | (1R,4aS,10aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | PubChem |

| CAS Number | 54113-95-0 | PubChem |

| XLogP3-AA | 4.2 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

Biological Activities and Quantitative Data

While extensive quantitative data for this compound is still emerging, studies on the closely related parent compound, dehydroabietic acid (DHA), provide significant insights into its potential biological activities. DHA has demonstrated notable antimicrobial and cytotoxic effects.

Antimicrobial Activity of Dehydroabietic Acid

DHA has been shown to possess broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. A summary of its Minimum Inhibitory Concentration (MIC) values against various microorganisms is provided in Table 2.

| Microorganism | Strain | Type | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | ATCC 1228 | Gram-positive | 7.81 | [3][4] |

| Staphylococcus aureus | CIP 106760 | Gram-positive | 15.63 | [3][4] |

| Staphylococcus epidermidis | ATCC 12228 | Gram-positive | 7.81 | [3][4] |

| Mycobacterium smegmatis | ATCC 607 | Gram-positive | 7.81 | [3][4] |

| Klebsiella pneumoniae | Multiple Strains | Gram-negative | 125 | [3][4] |

| Escherichia coli | HSM 303 | Gram-negative | 125 | [3][4] |

Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated against several human cancer cell lines. The available data is presented in Table 3. For comparison, the cytotoxic activity of dehydroabietic acid is also included.

| Compound | Cell Line | Assay | IC₅₀ | Reference(s) |

| This compound | A549 (Lung Carcinoma) | SRB Assay | > 10 µM | [1] |

| This compound | HCT-116 (Colon Carcinoma) | SRB Assay | > 10 µM | [1] |

| This compound | SK-MEL-2 (Melanoma) | SRB Assay | > 10 µM | [1] |

| Dehydroabietic Acid | HaCaT (Keratinocytes) | SRB Assay | 19.59 ± 7.40 µg/mL | [3][4] |

Experimental Protocols

Isolation of this compound from Pinus armandii

The following protocol is based on the methodology described by Fang et al. (1991).[1]

4.1.1 Extraction:

-

Air-dried leaves of Pinus armandii are ground into a fine powder.

-

The powdered plant material is extracted with a suitable organic solvent (e.g., ethanol (B145695) or methanol) at room temperature for an extended period (e.g., 48-72 hours).

-

The extraction process is repeated multiple times to ensure exhaustive extraction of the secondary metabolites.

-

The solvent from the combined extracts is evaporated under reduced pressure to yield a crude extract.

4.1.2 Fractionation and Purification:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

-

The ethyl acetate fraction, typically containing the diterpenoid acids, is concentrated.

-

The concentrated ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.

-

The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing the compound of interest are pooled and further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

4.1.3 Characterization: The structure of the isolated compound is elucidated using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared in a suitable broth.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate to create a range of concentrations.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Controls: Positive (bacteria and broth) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway Modulation

Studies on dehydroabietic acid have revealed its ability to modulate key inflammatory signaling pathways.[5][6] Specifically, it has been shown to suppress the NF-κB and AP-1 signaling cascades by targeting upstream kinases.[5][6]

Inhibition of the NF-κB Signaling Pathway

Dehydroabietic acid has been found to inhibit the phosphorylation of IκBα by targeting the upstream kinases Src and Syk.[5][6] This prevents the degradation of IκBα and the subsequent translocation of the NF-κB dimer to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Inhibition of the AP-1 Signaling Pathway

Dehydroabietic acid also suppresses the AP-1 signaling pathway by inhibiting the activity of Transforming growth factor-beta-Activated Kinase 1 (TAK1).[5][6] This leads to a reduction in the phosphorylation of downstream MAPKs, such as JNK, and ultimately inhibits the activation of the AP-1 transcription factor.

Conclusion and Future Directions

This compound is a naturally occurring diterpenoid with a well-documented discovery and historical context rooted in the rich chemistry of coniferous trees. While comprehensive biological data for this specific compound is still being gathered, the activities of its parent compound, dehydroabietic acid, suggest a promising potential for antimicrobial and anti-inflammatory applications. The detailed experimental protocols and an understanding of the modulated signaling pathways provided in this guide offer a solid foundation for future research. Further investigations are warranted to fully elucidate the specific biological activities of this compound, its mechanisms of action, and its potential for development into novel therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C20H28O3 | CID 14487943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dehydroabietic Acid Microencapsulation Potential as Biofilm-Mediated Infections Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 15-Hydroxydehydroabietic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Hydroxydehydroabietic acid is a naturally occurring abietane (B96969) diterpenoid that has garnered interest within the scientific community for its potential biological activities. Found in various pine species, this compound belongs to the resin acid family, which are known for their complex chemical structures and diverse pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of this compound. It also details experimental protocols for its isolation and synthesis, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Stereochemistry

This compound possesses a rigid tricyclic diterpene skeleton. Its systematic IUPAC name is (1R,4aS,10aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid[1]. The molecule has a molecular formula of C₂₀H₂₈O₃ and a molecular weight of 316.44 g/mol [2].

The stereochemistry of this compound is absolute, with three defined stereocenters at positions C-1, C-4a, and C-10a[2]. The specific configuration is (1R,4aS,10aR), which dictates the three-dimensional arrangement of the substituents on the fused ring system[1]. This specific stereoisomer is crucial for its biological activity and interaction with molecular targets.

Quantitative Data

A summary of the key quantitative data for this compound is presented in the tables below. This includes its physicochemical properties and NMR spectral data, which are essential for its identification and characterization.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₈O₃ | [2] |

| Molecular Weight | 316.44 g/mol | [2] |

| CAS Number | 54113-95-0 | [1] |

| InChIKey | ILQLITDRYFHAGM-NSISKUIASA-N | [1] |

| Specific Rotation [α]D | +10.9° (c 0.1, MeOH) | [3] |

¹H NMR Spectral Data (500 MHz, CD₃OD)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| H-1 | 2.41 | d | 12.0 |

| H-5 | 1.83 | m | |

| H-6α | 2.92 | m | |

| H-6β | 2.85 | m | |

| H-7 | 2.87 | m | |

| H-11 | 7.44 | d | 8.5 |

| H-12 | 7.73 | dd | 8.5, 2.5 |

| H-14 | 8.07 | d | 2.0 |

| H-16 | 1.54 | s | |

| H-17 | 1.54 | s | |

| H-19 | 1.31 | s | |

| H-20 | 1.31 | s |

Data sourced from[4]

¹³C NMR Spectral Data (125 MHz, CD₃OD)

| Carbon | Chemical Shift (δ, ppm) | DEPT |

| C-1 | 38.7 | CH₂ |

| C-2 | 20.0 | CH₂ |

| C-3 | 37.8 | CH₂ |

| C-4 | 48.9 | C |

| C-5 | 52.8 | CH |

| C-6 | 22.9 | CH₂ |

| C-7 | 31.2 | CH₂ |

| C-8 | 136.2 | C |

| C-9 | 148.5 | C |

| C-10 | 40.0 | C |

| C-11 | 125.2 | CH |

| C-12 | 125.0 | CH |

| C-13 | 148.0 | C |

| C-14 | 127.9 | CH |

| C-15 | 72.6 | C |

| C-16 | 32.1 | CH₃ |

| C-17 | 32.1 | CH₃ |

| C-18 | 182.0 | C |

| C-19 | 26.5 | CH₃ |

| C-20 | 17.6 | CH₃ |

Data sourced from[4]

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound from natural sources and a general scheme for its chemical synthesis.

Isolation from Picea abies Bark

This compound can be isolated from the bark of Picea abies (Norway spruce)[5]. The following protocol is a representative procedure:

-

Extraction:

-

Air-dried and powdered bark of Picea abies is subjected to sequential extraction with solvents of increasing polarity.

-

A primary extraction with dichloromethane (B109758) is performed to isolate lipophilic compounds, including diterpenes[5].

-

The powdered bark is macerated with dichloromethane at room temperature with agitation for 24 hours.

-

The solvent is filtered, and the process is repeated three times.

-

The combined dichloromethane extracts are concentrated under reduced pressure to yield a crude extract.

-

-

Chromatographic Separation:

-

The crude dichloromethane extract is subjected to column chromatography on silica (B1680970) gel.

-

The column is eluted with a gradient of n-hexane and ethyl acetate (B1210297), starting with 100% n-hexane and gradually increasing the polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar Rf values are pooled.

-

-

Purification:

-

Fractions enriched with this compound are further purified by semi-preparative High-Performance Liquid Chromatography (HPLC)[5].

-

A C18 column is typically used with a mobile phase consisting of a gradient of methanol (B129727) and water.

-

The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

-

The structure and purity of the isolated compound are confirmed by spectroscopic methods (NMR, MS) and comparison with literature data.

-

Synthesis from Abietic Acid

An improved synthesis of this compound from abietic acid has been reported with a 70% overall yield[3]. The synthesis involves three key steps: addition, elimination, and oxidation. A plausible synthetic route based on related transformations is outlined below:

-

Aromatization of Abietic Acid to Dehydroabietic Acid:

-

Abietic acid is heated with a palladium on carbon (Pd/C) catalyst at high temperature (e.g., 250 °C) to induce dehydrogenation and aromatization of the C-ring, yielding dehydroabietic acid[6].

-

-

Introduction of the 15-Hydroxy Group:

-

This transformation can be challenging. A potential route involves the selective oxidation of the isopropyl group of dehydroabietic acid.

-

One approach involves benzylic oxidation. While direct hydroxylation is difficult, functionalization at C-7 followed by manipulation is a common strategy for related compounds[6].

-

A more direct, though potentially low-yielding, method could involve photo-oxidation or microbial transformation.

-

-

Improved Synthetic Method (Conceptual):

-

The reported 70% yield suggests a more efficient and controlled process[3]. This likely involves the protection of the carboxylic acid group as a methyl ester.

-

The key transformation would be the selective introduction of the hydroxyl group at the tertiary carbon of the isopropyl group. This could potentially be achieved through a hydroboration-oxidation sequence on a precursor with a terminal double bond, or via a Grignard reaction with acetone (B3395972) on a suitable precursor.

-

Conclusion

This technical guide has provided a detailed overview of the chemical structure and stereochemistry of this compound, supported by tabulated quantitative data and illustrative diagrams. The outlined experimental protocols for its isolation and synthesis serve as a practical starting point for researchers. The well-defined structure and stereochemistry of this natural product, combined with its potential biological activities, make it a compelling target for further investigation in the fields of medicinal chemistry and drug discovery. The information presented herein is intended to facilitate and inspire future research into this promising diterpenoid.

References

- 1. This compound | C20H28O3 | CID 14487943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. vjs.ac.vn [vjs.ac.vn]

- 5. The Bark of Picea abies L., a Waste from Sawmill, as a Source of Valuable Compounds: Phytochemical Investigations and Isolation of a Novel Pimarane and a Stilbene Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uv.es [uv.es]

Derivatives of 15-Hydroxydehydroabietic Acid and their basic characteristics.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, basic characteristics, and biological activities of derivatives of 15-hydroxydehydroabietic acid, a diterpenoid compound. The information is compiled from recent scientific literature to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Synthesis Strategies

The primary route for synthesizing this compound and its derivatives often commences from the readily available natural product, abietic acid. A common synthetic pathway involves the aromatization of the C-ring of the abietane (B96969) skeleton to form the dehydroabietane core, followed by functional group manipulations at various positions.

One established method to obtain this compound from abietic acid involves a sequence of addition, elimination, and oxidation reactions.[1] While initial reports cited a modest yield of 10%, improvements in the synthetic methodology have significantly increased the overall yield to 70%.[1] Further modifications can be introduced at the C-18 carboxyl group or other positions on the diterpenoid scaffold to generate a diverse library of derivatives. For instance, the C18-carboxyl group can be esterified or reduced to an alcohol, which can then be further oxidized to an aldehyde.

Biological Activities and Therapeutic Potential

Derivatives of dehydroabietic acid, including the 15-hydroxy analogs, exhibit a broad spectrum of biological activities, making them promising scaffolds for drug discovery.[2][3] These activities include cytotoxic, antimicrobial, antiulcer, antiviral, and anti-inflammatory properties.[2][3][4][5]

Cytotoxic Activity

A significant area of investigation for these derivatives is their potential as anticancer agents. Various derivatives have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines. For example, dehydroabietinol (B132513) has demonstrated notable cytotoxic activity against both HeLa and Jurkat tumor cell lines.[2] Furthermore, certain nitrogen-containing derivatives of dehydroabietic acid have shown potent cytotoxicity against liver cancer cells (SMMC-7721 and HepG2) with IC50 values in the sub-micromolar range, while exhibiting lower toxicity to normal human liver cells.[3] Specifically, compounds 74b and 74e from one study displayed IC50 values of 0.36 ± 0.13 µM and 0.12 ± 0.03 µM against SMMC-7721 and HepG2 cells, respectively.[3] Another series of quinoxaline (B1680401) derivatives also demonstrated significant anticancer effects, with compound 77b showing IC50 values between 0.72–1.78 μM against three different cancer cell lines.[3][6]

The mechanism of their antitumor action can involve the induction of apoptosis and cell cycle arrest.[3][6] For instance, one derivative was found to cause cell cycle arrest in the G2/M phase in SMMC-7721 cells, while another induced G0/G1 phase arrest in the same cell line.[3][6]

Quantitative Data Summary

The following tables summarize the reported cytotoxic activities of selected dehydroabietic acid derivatives.

| Compound | Cell Line | IC50 (µg/mL) | Selectivity Index (SI) | Reference |

| Dehydroabietinol (5) | HeLa | 13.0 ± 2.8 | - | [2] |

| Dehydroabietinol (5) | Jurkat | 9.7 ± 0.7 | - | [2] |

| Dehydroabietinol acetate (B1210297) (6) | Jurkat | 22.0 ± 3.6 | 4.3 | [2] |

| Dehydroabietinol acetate (6) | Vero | 95.0 ± 13.0 | - | [2] |

| Compound | Cell Line | IC50 (µM) | Reference |

| 74b | SMMC-7721 | 0.36 ± 0.13 | [3] |

| 74e | HepG2 | 0.12 ± 0.03 | [3] |

| 77b | MCF-7, SMMC-7721, HeLa | 0.72–1.78 | [3][6] |

Experimental Protocols

General Synthesis of this compound Derivatives from Abietic Acid

A generalized workflow for the synthesis of this compound derivatives is depicted below. This process typically starts with commercially available abietic acid.

Caption: General synthetic workflow from abietic acid.

Detailed Steps:

-

Esterification of Abietic Acid: Abietic acid is first converted to its methyl ester, for example, by treatment with lithium hydroxide (B78521) and methyl sulfate, to yield methyl abietate.[2]

-

Aromatization: The resulting methyl abietate undergoes aromatization to form the dehydroabietane skeleton.[2]

-

Hydroxylation: Introduction of a hydroxyl group at the C15 position can be achieved through various oxidation methods.

-

Further Derivatization: The C18 position can be modified. For instance, reduction of the methyl ester yields the corresponding alcohol (dehydroabietinol), which can be further oxidized to the aldehyde.[7] Other modifications can be introduced on the aromatic ring or other parts of the molecule.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Caption: Workflow for a typical MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization and Measurement: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Signaling Pathways

While detailed signaling pathway elucidations for many this compound derivatives are still under investigation, some studies have provided initial insights into their mechanisms of action, particularly in cancer cells.

Caption: Postulated anticancer signaling pathway.

This proposed pathway suggests that certain dehydroabietic acid derivatives may exert their cytotoxic effects by interacting with the cell membrane, inducing mitochondrial dysfunction, which in turn leads to the activation of executioner caspases like caspase-3 and subsequent cleavage of poly (ADP-ribose) polymerase (PARP), ultimately resulting in apoptosis.[6] Additionally, these compounds can induce cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.[3][6]

Conclusion

Derivatives of this compound represent a versatile class of compounds with significant therapeutic potential. Their synthesis from readily available natural products, coupled with their diverse biological activities, makes them attractive candidates for further investigation in drug discovery programs. This guide has summarized the key aspects of their synthesis, biological evaluation, and potential mechanisms of action to aid researchers in this promising area of study.

References

- 1. researchgate.net [researchgate.net]

- 2. uv.es [uv.es]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of dehydroabietic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uv.es [uv.es]

In Silico Prediction of 15-Hydroxydehydroabietic Acid Bioactivity: A Technical Guide

Abstract

15-Hydroxydehydroabietic acid (15-OH-DHEA) is a naturally occurring abietane (B96969) diterpenoid found in coniferous trees, possessing a range of documented biological activities, including anti-inflammatory and anticancer effects. This technical guide provides a comprehensive framework for the in silico prediction of its bioactivity, targeting researchers, scientists, and drug development professionals. We outline detailed methodologies for computational approaches such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and pharmacophore modeling to elucidate the mechanisms of action and predict the therapeutic potential of 15-OH-DHEA. Furthermore, this guide presents established experimental protocols for the validation of these in silico predictions. All quantitative data from existing literature is summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the scientific principles and practical applications.

Introduction

This compound is a derivative of dehydroabietic acid, a major component of rosin.[1] Abietane diterpenoids, as a class, are recognized for their diverse pharmacological properties.[2] Preliminary studies on dehydroabietic acid and its derivatives have revealed significant biological activities, including anti-inflammatory, anticancer, and metabolic regulatory effects.[3][4] The anti-inflammatory actions are often attributed to the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[5][6] Additionally, activation of Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ) has been implicated in the metabolic effects of dehydroabietic acid.[7]

In silico methodologies offer a rapid and cost-effective approach to predict the biological activity and pharmacokinetic properties of small molecules, thereby accelerating the early stages of drug discovery.[8][9] By employing computational tools, researchers can generate hypotheses about the molecular targets and mechanisms of action of compounds like 15-OH-DHEA, which can then be validated through targeted in vitro and in vivo experiments.[10] This guide details a systematic in silico approach to predict and characterize the bioactivity of 15-OH-DHEA.

Predicted Bioactivities and Signaling Pathways

Based on the activities of the parent compound, dehydroabietic acid, the primary predicted bioactivities for 15-OH-DHEA are:

-

Anti-inflammatory Activity: Likely mediated through the inhibition of the NF-κB and AP-1 signaling pathways. Dehydroabietic acid has been shown to suppress the activity of key kinases in these cascades, leading to a reduction in pro-inflammatory mediators.[5][6]

-

Anticancer Activity: While some cytotoxicity data is available, the mechanisms may involve the induction of apoptosis and cell cycle arrest, which are common anticancer mechanisms of natural products.[4]

-

Metabolic Effects: Potential activation of PPARα and PPARγ, which are critical regulators of lipid and glucose metabolism.[7]

NF-κB and AP-1 Signaling Pathways

The NF-κB and AP-1 signaling pathways are central to the inflammatory response. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), a cascade of phosphorylation events leads to the activation of these transcription factors and the subsequent expression of pro-inflammatory genes.[11][12] Dehydroabietic acid has been shown to inhibit this process.[5][6]

PPARγ Signaling Pathway

PPARγ is a nuclear receptor that plays a crucial role in adipogenesis and insulin (B600854) sensitivity.[13] Activation of PPARγ by ligands can lead to improved glucose homeostasis.[13] Dehydroabietic acid has been identified as a PPARγ activator.[14]

References

- 1. In vitro cytotoxic activity of abietane diterpenes from Peltodon longipes as well as Salvia miltiorrhiza and Salvia sahendica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oatext.com [oatext.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. frontierspartnerships.org [frontierspartnerships.org]

- 5. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 15-hydroxyeicosatetraenoic acid is a preferential peroxisome proliferator-activated receptor beta/delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. Sapphire Bioscience [sapphirebioscience.com]

- 10. Structurally diverse abietane diterpenoids from the whole plants of Salvia przewalskii Maxim. With anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. In Silico Identification of Potent PPAR-γ Agonists from Traditional Chinese Medicine: A Bioactivity Prediction, Virtual Screening, and Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dehydroabietic acid, a phytochemical, acts as ligand for PPARs in macrophages and adipocytes to regulate inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on the therapeutic potential of abietane diterpenoids.

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Abietane (B96969) diterpenoids, a diverse class of natural products primarily found in the plant kingdom, have emerged as a significant source of pharmacologically active compounds. With a characteristic tricyclic skeleton, these molecules exhibit a broad spectrum of therapeutic properties, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral activities. This technical guide provides a comprehensive review of the current state of research on abietane diterpenoids, focusing on their therapeutic potential. We present a systematic compilation of quantitative biological data, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows to facilitate further investigation and drug development in this promising area.

Introduction

Abietane-type diterpenoids are a major subgroup of diterpenes, widely distributed in various plant families, with notable abundance in the genera Salvia and Euphorbia.[1] Their rich chemical diversity and significant bioactivities have made them attractive candidates for drug discovery.[1] Prominent examples include carnosic acid, triptolide, dehydroabietic acid, and ferruginol, each demonstrating a unique pharmacological profile. This review aims to consolidate the existing literature, providing a detailed resource for researchers exploring the therapeutic applications of these compounds.

Anticancer Activity of Abietane Diterpenoids

Numerous abietane diterpenoids have demonstrated significant cytotoxic and antiproliferative effects against a range of human cancer cell lines.[2][3] These compounds exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[2][4]

Quantitative Data on Anticancer Activity

The anticancer efficacy of various abietane diterpenoids has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of these findings is presented in Table 1.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Royleanone | LNCaP (Prostate) | 12.5 | [2] |

| 7α-acetoxyroyleanone | MDA-MB-231 (Breast) | 4.7 | [2] |

| Triptolide | BT-474 (Breast) | <0.025 | [5] |

| 7α-acetylhorminone | HCT116 (Colon) | 18 | [6] |

| 7α-acetylhorminone | MDA-MB-231 (Breast) | 44 | [6] |

| Horminone | MDA-MB-231 (Breast) | >100 | [6] |

| Taxoquinone | HCT116 (Colon) | <100 | [6] |

| Dehydroabietinol acetate | Jurkat (T-cell leukemia) | 22.0 µg/mL | [7] |

| Dehydroabietane 5 | HeLa (Cervical) | 13.0 µg/mL | [7] |

| Dehydroabietane 5 | Jurkat (T-cell leukemia) | 9.7 µg/mL | [7] |

| Pygmaeocin B (5) | HT29 (Colon) | 6.69 µg/mL | [8] |

| Precursor 13 | HT29 (Colon) | 2.7 µg/mL | [8] |

| Sugiol derivative (67a-d) | A2780 (Ovarian) | 1.5-6.7 | [9] |

| Dehydroabietylamine derivative (56) | Jurkat (T-cell leukemia) | 2.07-3.21 | [9] |

Table 1: Anticancer Activity of Selected Abietane Diterpenoids.

Experimental Protocols for Anticancer Activity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1][10]

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HCT116) in 96-well plates at a density of 5-6 x 10⁵ cells/mL and incubate for 24 hours.[1][7]

-

Compound Treatment: Treat the cells with various concentrations of the abietane diterpenoid (e.g., 0, 10, 20, 50, 100, and 250 µM) and incubate for 48-72 hours.[1][10]

-

MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[5][10]

-

Solubilization: Add a solubilizing agent (e.g., isopropanol, DMSO) to dissolve the formazan crystals.[1][10]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Apoptosis can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.[5][9]

-

Cell Treatment: Culture cells (e.g., MDA-MB-231) to a density of 1x10⁵ cells/well and treat with the desired concentrations of the abietane diterpenoid for 48 hours.[5]

-

Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in binding buffer. Add FITC-conjugated Annexin V and PI and incubate in the dark.[11]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[9]

Signaling Pathways in Anticancer Activity

Triptolide, a potent anticancer abietane diterpenoid, has been shown to modulate several key signaling pathways.

Triptolide induces apoptosis in breast cancer cells by downregulating the expression of β-catenin, a key component of the Wnt signaling pathway.[12]

Triptolide also exerts its anticancer effects by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[13]

Anti-inflammatory Activity

Abietane diterpenoids possess significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO).[14]

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory potential of abietane diterpenoids is often evaluated by their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Roscoeane A (1) | RAW 264.7 | NO Inhibition | 3.58 | [15] |

| Diterpenoid 2 | RAW 264.7 | NO Inhibition | 19.2 | [14] |

| Diterpenoid 4 | RAW 264.7 | NO Inhibition | 18.8 | [14] |

| Dehydroabietic acid | RAW 264.7 | NO Inhibition | 50 | [14][16] |

| Pygmaeocin B (5) | RAW 264.7 | NO Inhibition | 0.033 (µg/mL) | [8] |

Table 2: Anti-inflammatory Activity of Selected Abietane Diterpenoids.

Experimental Protocol for Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: Seed RAW 264.7 macrophage cells in 24-well plates at a density of 5 x 10⁵ cells/well and incubate for 12 hours.[17]

-

Treatment and Stimulation: Pre-treat the cells with different concentrations of the abietane diterpenoid for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[17]

-

Nitrite Measurement: Measure the concentration of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.[18]

-

Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Antimicrobial Activity

Abietane diterpenoids have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[19] The structural features of the abietane skeleton, including the degree and position of substituents, play a crucial role in their antimicrobial efficacy.[19]

Quantitative Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of these compounds.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate (10) | Staphylococcus aureus (MRSA) | 8 | [8][20] |

| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate (10) | Staphylococcus epidermidis | 8 | [8][20] |

| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate (10) | Streptococcus mitis | 8 | [8][20] |

| Dehydroabietane 4 | Aspergillus terreus | 39.7 | [7] |

| Dehydroabietane 11 | Aspergillus fumigatus | 50 | [7] |

| Dehydroabietane 11 | Aspergillus niger | 63 | [7] |

| Compound 10 | Staphylococcus epidermidis | 25 | [10] |

| Compound 10 | Bacillus cereus | 25 | [10] |

| Compound 14 | Gram-positive bacteria | 15.6-31.25 | [10] |

| Compounds 15 and 16 | Cutibacterium acnes | 3.13-6.25 | [10] |

| ent-abietane diterpenoids (1-3) | Gram-positive bacteria | <50 | [21] |

| Prattinin A derivative (27) | E. coli | 11.7 | [19] |

| Prattinin A derivative (27) | P. aeruginosa | 11.7 | [19] |

| Prattinin A derivative (27) | S. aureus | 23.4 | [19] |

Table 3: Antimicrobial Activity of Selected Abietane Diterpenoids.

Experimental Protocol for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a serial two-fold dilution of the abietane diterpenoid in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 24-48 hours at a specific temperature).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Activity

Several abietane diterpenoids have shown promising antiviral activity against a range of viruses, including influenza virus, rotavirus, and Zika virus.[22][23]

Quantitative Data on Antiviral Activity

The antiviral efficacy is typically expressed as the 50% effective concentration (EC50).

| Compound | Virus | EC50 (µM) | Reference |

| 18-hydroxyferruginol (1) | Bovine Rotavirus G8P[4] | 24.7 | [23] |

| 18-oxoferruginol (2) | Bovine Rotavirus G8P[4] | 23.2 | [23] |

| 18-hydroxyferruginol (1) | Porcine Rotavirus G5P[4] | 21.1 | [23] |

| 18-oxoferruginol (2) | Porcine Rotavirus G5P[4] | 22.6 | [23] |

| 18-(phthalimid-2-yl)ferruginol | Zika Virus | 5.0-10.0 | [22] |

| 18-(phthalimid-2-yl)ferruginol | Chikungunya Virus | 9.8 | [22] |

| 18-(phthalimid-2-yl)ferruginol | Dengue Virus type 2 | 1.4 | [22] |

| 18-hydroxyferruginol (1) | Influenza H1N1 | 13.6 | [24] |

| 18-oxoferruginol (2) | Influenza H1N1 | 18.3 | [24] |

| 18-hydroxyferruginol (1) | Influenza H9N2 | 12.8 | [24] |

| 18-oxoferruginol (2) | Influenza H9N2 | 10.8 | [24] |

Table 4: Antiviral Activity of Selected Abietane Diterpenoids.

Experimental Protocol for Antiviral Activity (Post-treatment Assay for Rotavirus)

This assay evaluates the ability of a compound to inhibit viral replication after the virus has entered the host cell.[13][21]

-

Cell Infection: Inoculate confluent MA-104 cell monolayers with rotavirus at a specific multiplicity of infection (MOI) for 1 hour.[13][21]

-

Compound Treatment: Remove the virus inoculum and add medium containing various concentrations of the abietane diterpenoid.[13][21]

-

Incubation: Incubate the cells for 72 hours until the virus-infected control shows a complete cytopathic effect (CPE).[13][21]

-

Quantification of Viral Inhibition: Assess cell viability using methods like the neutral red uptake assay to determine the EC50 value.[13][21]

Signaling Pathways in Antiviral Activity

Abietane diterpenoids from Torreya nucifera have been found to inhibit influenza virus replication by blocking the PI3K/Akt and ERK signaling pathways.[24] This inhibition disrupts the nuclear export of viral ribonucleoproteins (RNPs), a critical step in the viral life cycle.[2][25]

Other Therapeutic Activities

Beyond the major activities discussed, abietane diterpenoids have also shown potential in other therapeutic areas:

-

Neuroprotective Effects: Carnosic acid has demonstrated neuroprotective properties, suggesting its potential in managing neurodegenerative diseases.[5][26]

-

Antidiabetic Effects: Some abietane diterpenoids have shown promise in the management of type 2 diabetes.[27][28]

-

Antiulcer and Gastroprotective Activities: Dehydroabietic acid and its derivatives have exhibited antiulcer and gastroprotective effects.[18]

Conclusion and Future Perspectives

Abietane diterpenoids represent a vast and structurally diverse family of natural products with significant therapeutic potential. The compelling in vitro and in some cases preclinical in vivo data for their anticancer, anti-inflammatory, antimicrobial, and antiviral activities underscore their importance as lead compounds for drug development. The detailed experimental protocols and mechanistic insights provided in this review are intended to serve as a valuable resource for the scientific community to accelerate research in this field. Future efforts should focus on elucidating the detailed mechanisms of action for a broader range of abietane diterpenoids, exploring their structure-activity relationships through synthetic modifications, and advancing the most promising candidates into further preclinical and clinical development. The low toxicity profile reported for some of these compounds, such as carnosic acid, further enhances their appeal for therapeutic applications.[5]

References

- 1. phcog.com [phcog.com]

- 2. Abietane Diterpenoids Isolated from Torreya nucifera Disrupt Replication of Influenza Virus by Blocking the Phosphatidylinositol-3-Kinase (PI3K)-Akt and ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer.wisc.edu [cancer.wisc.edu]

- 4. researchgate.net [researchgate.net]

- 5. Triptolide induces apoptosis of breast cancer cells via a mechanism associated with the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]